2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid is a heterocyclic compound that combines a furan ring, a quinoline ring, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions and reagents used can vary, but typical conditions include the use of a palladium catalyst such as Pd(PPh3)4 and a base like K2CO3 in a solvent such as THF .
Chemical Reactions Analysis
2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions, using nucleophiles such as amines or thiols.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Scientific Research Applications
2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its ability to interact with different molecular targets.
Industrial Applications: The compound can be used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid include other furan and quinoline derivatives. These compounds may share similar biological activities but can differ in their potency, selectivity, and side effect profiles. Examples of similar compounds include:
2-Furoic acid: A simpler furan derivative with antibacterial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClNO3/c21-12-3-1-2-11(8-12)18-6-7-19(26-18)17-10-15(20(24)25)14-9-13(22)4-5-16(14)23-17/h1-10H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFDTCJCKZNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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